molecular formula C19H14F3NO2 B2890748 2-(naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 333341-71-2

2-(naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2890748
CAS No.: 333341-71-2
M. Wt: 345.321
InChI Key: PKRPLECKMUNVRE-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide is an acetamide derivative featuring a naphthalen-1-yloxy group at the acetamide’s methylene carbon and a 3-(trifluoromethyl)phenyl substituent on the nitrogen. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, often used in medicinal chemistry to enhance metabolic stability and binding affinity.

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO2/c20-19(21,22)14-7-4-8-15(11-14)23-18(24)12-25-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRPLECKMUNVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with trifluoromethyl-substituted anilines. The general synthetic route can be summarized as follows:

  • Starting Materials : Naphthalene-1-ol and 3-(trifluoromethyl)aniline.
  • Reagents : Acetic anhydride or acetic acid as solvents.
  • Catalysts : Acid catalysts may be used to facilitate the reaction.
  • Reaction Conditions : Typically conducted under reflux conditions for several hours.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in multiple therapeutic areas.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds. For example, research indicates that derivatives similar to this compound exhibit significant activity against seizure models such as maximal electroshock (MES) tests and pentylenetetrazole-induced seizures. The structure-activity relationship (SAR) suggests that the trifluoromethyl group enhances efficacy against seizures while maintaining a favorable safety profile .

Anticancer Potential

Another area of interest is the anticancer activity of related compounds. For instance, studies on similar naphthalene derivatives have shown promising results against various cancer cell lines, including those resistant to conventional therapies. The mechanism of action often involves inhibition of specific kinases or induction of apoptosis in cancer cells .

Case Studies

Several case studies have documented the biological effects of compounds structurally related to this compound:

  • Anticonvulsant Screening : A study evaluated multiple derivatives in MES and pentylenetetrazole models, finding that certain trifluoromethyl-substituted compounds provided significant protection against seizures at doses as low as 100 mg/kg .
    Compound IDDose (mg/kg)MES Protection (%)Neurotoxicity
    1410075None
    20100100Mild
  • Anticancer Activity : In vitro studies demonstrated that certain derivatives inhibited cell proliferation in FLT3-ITD-positive acute myeloid leukemia cell lines with IC50 values ranging from 30 to 80 nM, showcasing selectivity over wild-type FLT3 cells .
    Cell LineIC50 (nM)Selectivity Ratio (FLT3 wt/FLT3 ITD)
    MV4-11 (FLT3-ITD positive)30>300-fold
    FLT3 wt primary cells>300-

Scientific Research Applications

2-(Naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and agrochemical research due to its unique structural features. The compound's structure includes a naphthalene moiety linked through an ether bond to a phenylacetamide structure, with a trifluoromethyl group that enhances its biological activity and lipophilicity.

Applications

This compound serves as a precursor in synthesizing compounds targeting neurodegenerative diseases, such as Parkinson's disease. Studies suggest that it interacts with biological receptors and enzymes, influencing pathways associated with neurodegeneration. These interactions are typically assessed through binding assays, cell viability tests, and behavioral studies in animal models to understand its pharmacodynamics and potential therapeutic effects.

The compound's applications include:

  • Pharmaceuticals: It is a crucial starting material for synthesizing biologically active compounds, particularly those used in anti-Parkinson's medications.
  • Medicinal Chemistry: The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for further research and development in medicinal chemistry.
  • Agrochemicals: The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for further research and development in agrochemical applications.
  • Organic Synthesis: It serves as a versatile building block in organic synthesis, participating in various chemical reactions that highlight its utility in creating more complex molecules.

Biological Activities and Interactions

Studies have shown that this compound interacts with various biological receptors and enzymes, influencing pathways associated with neurodegeneration. The presence of both the naphthalenic structure and trifluoromethyl group enhances its binding affinity. These interactions may modulate biological pathways, potentially leading to therapeutic effects.

Compound NameUnique Features
N-(3-Trifluoromethyl)phenylacetamideLacks the naphthalene moiety; simpler structure
N-[4-[4-Naphthalen-2-yloxy-2-(trifluoromethyl)phenyl]sulfamoyl]phenylacetamideContains a sulfamoyl group; more complex interactions
4-Trifluoromethyl-N-phenylnicotinamideDifferent aromatic system; potential for different biological activities

Spectroscopic and Quantitative Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying N-Substituents

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
  • Structure : Replaces the trifluoromethyl group with 3-chloro-4-fluorophenyl and lacks the oxygen bridge (naphthalen-1-yl instead of naphthalen-1-yloxy).
  • Synthesis : Prepared via amide coupling between naphthalen-1-ylacetyl chloride and 3-chloro-4-fluoroaniline in dichloromethane .
  • Key Differences :
    • The absence of the oxygen linker reduces polarity.
    • Chloro and fluoro substituents are weaker electron-withdrawing groups compared to -CF₃.
2-(3-Hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (B2)
  • Structure: Retains the -CF₃ phenyl group but substitutes the naphthyloxy with a 3-hydroxy-5-methylphenoxy moiety.
  • Implications: The smaller phenoxy group may reduce steric bulk and π-π interactions compared to naphthalen-1-yloxy. Hydroxy and methyl groups introduce hydrogen-bonding and hydrophobic interactions .

Analogues with Modified Aryloxy Groups

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
  • Structure: Uses naphthalen-2-yloxy (positional isomer) and a morpholinoethyl group on the nitrogen.
  • Biological Activity : Exhibits cytotoxicity (IC₅₀ = 3.16 µM) comparable to cisplatin in HeLa cells .
  • Key Contrasts: The morpholinoethyl group introduces basicity and improved solubility. Naphthalen-2-yloxy vs. 1-yloxy may alter spatial orientation in target binding.
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
  • Structure : Incorporates a triazole ring and naphthalen-1-yloxymethyl group.
  • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition .
  • Divergence :
    • The triazole ring adds hydrogen-bonding capacity and rigidity.
    • Absence of -CF₃ reduces electron-withdrawing effects.

Q & A

(Basic) What synthetic methodologies are most effective for preparing 2-(naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction parameters be optimized?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. Key steps include:

  • Ether Bond Formation: Reacting naphthalen-1-ol derivatives with chloroacetyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the naphthyloxyacetate backbone .
  • Amide Coupling: Introducing the 3-(trifluoromethyl)aniline moiety via coupling reagents (e.g., triethylamine in dichloromethane) to form the acetamide group .
  • Optimization: Reaction yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C), and stoichiometric ratios. Monitoring via TLC (hexane:ethyl acetate, 8:2) ensures reaction completion .

Example Reaction Table:

StepReagents/ConditionsKey Observations
Ether FormationK₂CO₃, DMF, propargyl bromideIntermediate formation confirmed by TLC
Amide CouplingTriethylamine, dichloromethaneCrude product isolated via ethyl acetate extraction

(Basic) Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C-O at ~1250 cm⁻¹) .
  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons (δ 7.2–8.4 ppm), trifluoromethyl singlet (δ ~3.9 ppm), and acetamide NH (δ ~10.8 ppm) .
    • ¹³C NMR: Carbonyl signals (δ ~165 ppm) and naphthalene carbons (δ ~120–135 ppm) .
  • HRMS: Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₄F₃NO₂: 362.1053) .
  • X-ray Crystallography: Resolves dihedral angles (e.g., 60.5° between aromatic planes) and hydrogen-bonding networks .

(Advanced) How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Computational Modeling: Density Functional Theory (DFT) simulations predict transition states and electron density maps for substitution sites .
  • Trapping Intermediates: Use low-temperature NMR to stabilize reactive intermediates (e.g., oxonium ions) during ether bond cleavage .

(Advanced) What strategies resolve discrepancies between computational predictions and experimental crystallographic data?

Methodological Answer:

  • Refinement Protocols: Adjust X-ray diffraction data with restraints on bond lengths/angles using software like SHELXL .
  • Complementary Techniques: Validate hydrogen bonding via IR (N-H stretching) and compare with DFT-predicted bond distances .
  • Temperature-Dependent Studies: Analyze thermal ellipsoids in crystallography to distinguish static disorder from dynamic motion .

(Advanced) What in vitro assays are suitable for evaluating biological activity against enzyme targets?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values using fluorescence-based substrates (e.g., kinase assays with ATP analogs) .
  • Cellular Uptake Studies: Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .
  • Molecular Docking: Use AutoDock Vina to simulate binding to TRK kinases, correlating docking scores with experimental IC₅₀ .

(Basic) How should researchers purify this compound from complex reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction: Separate polar impurities using ethyl acetate/water phases .
  • Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) to isolate the product .
  • Recrystallization: Ethanol or toluene recrystallization removes amorphous byproducts, confirmed by sharp melting points (~421 K) .

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